

Structure-activity relationship (SAR) of imidazo[4,5-b]pyridine-2-thiol derivatives

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Compound of Interest

Compound Name: *1H-Imidazo[4,5-b]pyridine-2-thiol*

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine-2-thiol Derivatives

The imidazo[4,5-b]pyridine scaffold, being a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#) Derivatives of this core structure, particularly those with a 2-thiol modification, have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[\[2\]](#) [\[4\]](#) This guide provides a comparative analysis of the structure-activity relationships of various imidazo[4,5-b]pyridine-2-thiol derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Several compounds exhibited potent CDK9 inhibitory activity, with IC₅₀ values in the sub-micromolar range.[\[5\]](#) The general structure involves an imidazo[4,5-b]pyridine core with various substitutions at the N-phenyl group.

Table 1: Anticancer and CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives[5]

Compound	R	MCF-7 IC50 (μ M)	HCT116 IC50 (μ M)	CDK9 IC50 (μ M)
I	H	1.23	2.45	0.88
II	4-OCH ₃	0.98	3.11	0.75
IIIa	4-Cl	1.15	5.21	0.63
IIIb	3,4-diCl	0.89	4.87	0.71
IV	4-F	1.02	6.32	0.92
VI	4-NO ₂	0.76	7.11	1.32
VIIa	2-CH ₃	1.35	8.12	1.11
VIII	4-CH ₃	0.95	2.89	0.81
IX	3-OCH ₃	1.08	3.54	0.99
Sorafenib	-	-	-	0.76

Structure-Activity Relationship (SAR) Insights:

- Substitution on the N-phenyl ring: The presence of electron-withdrawing groups (e.g., Cl, NO₂) or electron-donating groups (e.g., OCH₃, CH₃) at the para position of the N-phenyl ring generally leads to potent activity.
- Halogen substitution: Chloro-substituted derivatives, particularly the 3,4-dichloro substituted compound (IIIb), showed strong activity against MCF-7 cells.[5]
- Nitro group: The presence of a nitro group at the para position (VI) resulted in the most potent activity against the MCF-7 cell line.[5]

Aurora Kinase Inhibition

A hit generation and exploration approach led to the discovery of potent inhibitors of Aurora kinases A, B, and C.[7] The lead compound, 31, demonstrated significant inhibitory activity

against all three kinases and inhibited cell proliferation.

Table 2: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives[7]

Compound	Aurora-A IC50 (µM)	Aurora-B IC50 (µM)	Aurora-C IC50 (µM)
31	0.042	0.198	0.227

Structure-Activity Relationship (SAR) Insights:

- The core imidazo[4,5-b]pyridine structure with a piperazine linker and a thiazolyl acetamide side chain was found to be crucial for the potent Aurora kinase inhibition.[7]

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.[1][4]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[4][8]

Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives[4][8]

Compound	Bacterial Strain	Inhibition Zone (mm)	MIC (µg/mL)
Compound 2	Bacillus cereus	15	-
Escherichia coli	9	-	
Compound 4	Bacillus cereus	18	-
Escherichia coli	11	-	
Compound 14	Escherichia coli	-	32 µM

Structure-Activity Relationship (SAR) Insights:

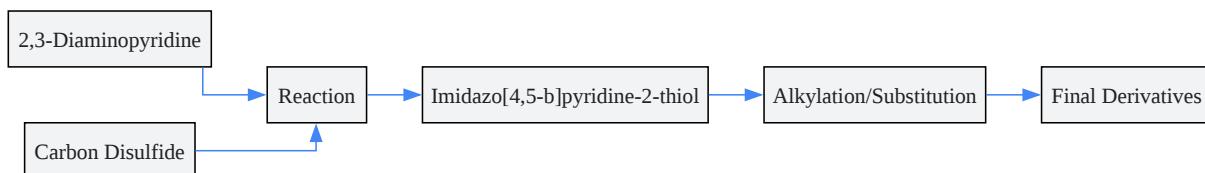
- N-alkylation of the imidazo[4,5-b]pyridine core appears to influence antibacterial activity.[8]
- Gram-positive bacteria were generally more sensitive to these compounds compared to Gram-negative bacteria.[8]
- The presence of a 2-imidazoliny amidino group in compound 14 conferred moderate activity against *E. coli*.[9]

Experimental Protocols

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[1][10] For 2-thiol derivatives, carbon disulfide is often used as a reagent.

Workflow for Synthesis:



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Caption: General synthetic scheme for imidazo[4,5-b]pyridine-2-thiol derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

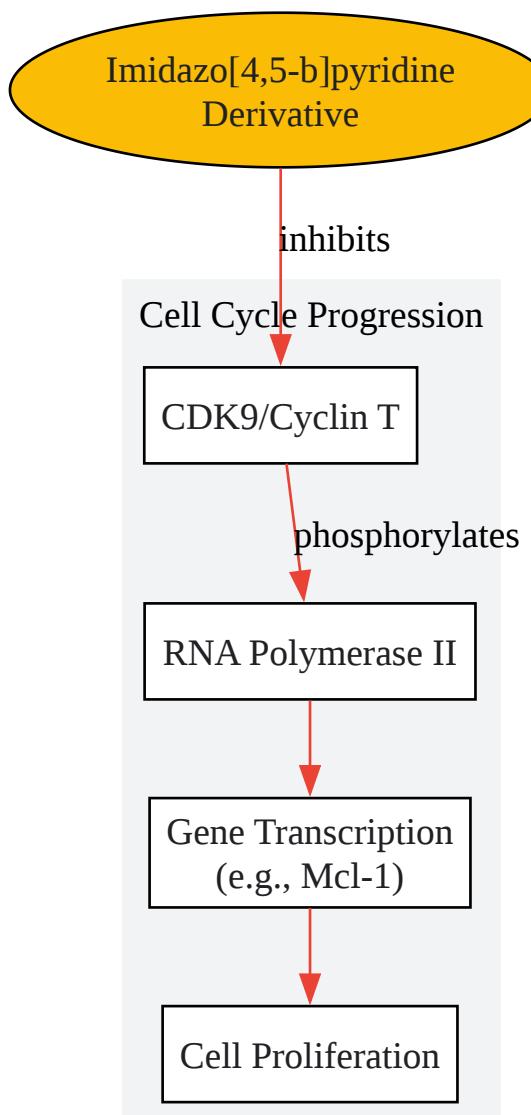
- Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

- MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay

- Enzyme and Substrate Preparation: The kinase (e.g., CDK9, Aurora A) and its specific substrate are prepared in an assay buffer.
- Compound Incubation: The test compounds are pre-incubated with the kinase.
- Reaction Initiation: The reaction is initiated by adding ATP.
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.
- IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway Inhibition:



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Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.

Antibacterial Susceptibility Testing (Microdilution Method)

- Inoculum Preparation: A standardized bacterial suspension is prepared.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The imidazo[4,5-b]pyridine-2-thiol scaffold serves as a promising framework for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for various biological targets. For anticancer applications, substitutions on the N-phenyl ring are critical for CDK9 inhibitory activity. In the case of antimicrobial agents, N-alkylation plays a significant role in modulating their efficacy. Further optimization of these derivatives, guided by the SAR insights, holds the potential for the discovery of new and effective drugs.

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